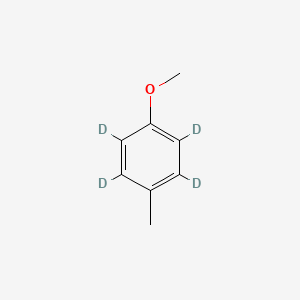

4-Methylanisole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-methoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Methylanisole-d4: Physical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated aromatic compound, 4-Methylanisole-d4. Due to the limited availability of experimental data for the deuterated species, this guide also includes comparative data for the non-deuterated analog, 4-Methylanisole, to provide a robust reference point. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

| Property | This compound | 4-Methylanisole (for reference) |

| Molecular Formula | C₈D₄H₆O | C₈H₁₀O |

| Molecular Weight | 126.19 g/mol [1] | 122.16 g/mol [2][3] |

| CAS Number | 350818-57-4[1] | 104-93-8[2] |

| Appearance | Clear, colorless liquid | Clear, colorless to slightly yellow liquid |

| Boiling Point | 174 °C | 174 - 176 °C |

| Melting Point | Not available | -32 °C |

| Density | 1.0 g/mL at 25 °C | 0.969 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.511 |

| Isotopic Purity | 98 atom % D | Not applicable |

Spectral Data

Detailed spectral data for this compound is not widely published. Therefore, the following sections provide the spectral data for the non-deuterated 4-Methylanisole. The expected key differences for the deuterated compound are highlighted.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylanisole shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group. In the case of this compound, where the four aromatic protons are replaced by deuterium, the corresponding signals in the aromatic region would be absent.

¹H NMR Data for 4-Methylanisole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | d | 2H | Ar-H |

| 6.79 | d | 2H | Ar-H |

| 3.76 | s | 3H | -OCH₃ |

| 2.28 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-Methylanisole displays six distinct signals due to the symmetry of the molecule. The spectrum of this compound is expected to be very similar, with minor shifts in the signals of the deuterated carbons due to the isotopic effect.

¹³C NMR Data for 4-Methylanisole (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 157.6 | C-OCH₃ |

| 129.8 | C-CH₃ |

| 130.0 | Ar-C |

| 113.8 | Ar-C |

| 55.1 | -OCH₃ |

| 20.5 | Ar-CH₃ |

Mass Spectrometry

The mass spectrum of 4-Methylanisole shows a molecular ion peak (M⁺) at m/z 122. For this compound, the molecular ion peak is expected to be shifted to m/z 126, corresponding to the mass of the deuterated molecule.

Mass Spectrometry Data for 4-Methylanisole

| m/z | Relative Intensity | Assignment |

| 122 | 100% | [M]⁺ |

| 107 | ~50% | [M-CH₃]⁺ |

| 92 | ~30% | [M-CH₂O]⁺ |

| 77 | ~40% | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylanisole exhibits characteristic absorption bands for C-H and C-O stretching and aromatic ring vibrations. In the spectrum of this compound, the C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Key IR Absorption Bands for 4-Methylanisole

| Wavenumber (cm⁻¹) | Assignment |

| 3030-2950 | C-H stretch (aromatic and aliphatic) |

| 1610, 1510 | C=C stretch (aromatic ring) |

| 1245 | C-O stretch (asymmetric) |

| 1040 | C-O stretch (symmetric) |

| 820 | C-H bend (para-disubstituted aromatic) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for isotopically labeled compounds are crucial for obtaining high-quality results. The following are generalized methodologies for NMR and mass spectrometry.

NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra of this compound.

Mass Spectrometry (Electron Ionization)

Caption: A typical workflow for obtaining an electron ionization mass spectrum.

References

4-Methylanisole-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylanisole-d4 is the deuterated form of 4-methylanisole, a naturally occurring compound found in sources such as ylang-ylang oil. In the scientific community, this compound serves as a crucial tool, primarily utilized as an internal standard for quantitative analyses. Its deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, provides a distinct mass signature that allows for precise quantification in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound shares similar physical properties with its non-deuterated counterpart, but its increased mass due to the presence of four deuterium atoms is its key distinguishing feature for analytical applications.

| Property | 4-Methylanisole (Non-deuterated) | This compound |

| Molecular Formula | C₈H₁₀O | C H₆D₄O |

| Molecular Weight | 122.16 g/mol | 126.19 g/mol [1] |

| CAS Number | 104-93-8 | 350818-57-4[2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 174 °C | - |

| Density | 0.969 g/mL at 25 °C | - |

| Synonyms | 4-Methoxytoluene, p-Cresol methyl ether | 4-Methoxytoluene-d4 |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Stable isotope-labeled compounds like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte of interest (the non-deuterated form), but are distinguishable by their mass. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.

Key applications include:

-

Pharmacokinetic Studies: Deuterated compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of a deuterated analog can help in understanding the metabolic fate of a drug candidate.

-

Metabolism Studies: In vitro and in vivo metabolism studies utilize deuterated standards to differentiate between the parent compound and its metabolites.

-

Environmental Analysis: Quantification of volatile organic compounds (VOCs) in environmental samples, such as water and air, often employs deuterated internal standards to improve the accuracy of the analysis.

-

Food and Fragrance Analysis: Used to quantify the concentration of 4-methylanisole and other related flavor and fragrance compounds in various products.

Experimental Protocols

Synthesis of Deuterated 4-Methylanisole

The synthesis of deuterated aromatic compounds can be achieved through various methods. One common approach involves the use of a deuterated acid catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from a deuterated solvent.

Example Protocol: Acid-Catalyzed Deuterium Exchange

-

Preparation: In a round-bottom flask, dissolve 4-methylanisole in an excess of a deuterated solvent such as D₂O.

-

Catalysis: Add a strong deuterated acid, such as D₂SO₄, to the mixture. The acid acts as a catalyst for the electrophilic aromatic substitution reaction.

-

Reaction: Heat the mixture under reflux for a prolonged period. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR spectroscopy to observe the incorporation of deuterium.

-

Work-up: After the desired level of deuteration is achieved, the reaction mixture is cooled, and the product is extracted using an organic solvent.

-

Purification: The extracted product is then purified using techniques such as distillation or chromatography to isolate the this compound.

Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a volatile organic compound (VOC) in a liquid sample.

1. Preparation of Standard Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 4-methylanisole) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations and adding a fixed concentration of the internal standard to each.

2. Sample Preparation:

-

To a known volume of the sample, add a precise volume of the this compound internal standard working solution.

-

Perform any necessary extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction).

3. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS system.

-

The GC will separate the components of the mixture based on their volatility and interaction with the column.

-

The MS will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios.

GC-MS Parameters (Example)

| Parameter | Setting |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

References

A Technical Guide to 4-Methylanisole-d4 for Researchers

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Methylanisole-d4. This deuterated analog of 4-methylanisole is a valuable tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The primary vendors offering this product are MedChemExpress and Sigma-Aldrich (a subsidiary of MilliporeSigma). Below is a summary of the available quantitative data for their products.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Physical Form | Pricing |

| MedChemExpress | This compound | 350818-57-4[1] | C₈D₄H₆O | 126.19 | Not specified | Liquid | Price available upon request.[2] |

| Sigma-Aldrich | 4-Methylanisole-2,3,5,6-d4 | Not specified | C₈D₄H₆O[3] | 126.19[3] | ≥98 atom % D[3] | Liquid | Pricing requires login/account. |

Table 1: Commercial Suppliers and Quantitative Data for this compound

Physicochemical Properties

Key physical properties of this compound are summarized below. These are critical for its use in analytical instrumentation.

| Property | Value | Source |

| Boiling Point | 174 °C (lit.) | Sigma-Aldrich |

| Density | 1.0 g/mL at 25 °C (lit.) | Sigma-Aldrich |

Table 2: Physicochemical Data for this compound

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantification because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass. The following is a generalized protocol for the use of this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Objective: To accurately quantify the concentration of 4-methylanisole in a sample matrix.

Materials:

-

4-Methylanisole (analyte)

-

This compound (internal standard)

-

High-purity solvent (e.g., dichloromethane, hexane)

-

Sample matrix (e.g., plasma, environmental sample)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-methylanisole at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known amount of the 4-methylanisole stock solution into the solvent or a blank matrix to achieve a range of concentrations that bracket the expected sample concentration.

-

Add a fixed amount of the this compound internal standard stock solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform any necessary sample extraction or clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.

-

The GC will separate the 4-methylanisole and this compound from other components in the sample.

-

The mass spectrometer will detect the characteristic ions for both the analyte and the internal standard. For 4-methylanisole, the molecular ion (m/z 122) and fragment ions would be monitored. For this compound, the corresponding ions would be shifted by +4 Da (e.g., m/z 126).

-

-

Data Analysis:

-

For each injection, determine the peak area for both 4-methylanisole and this compound.

-

Calculate the response ratio for each calibration standard: (Peak Area of 4-methylanisole) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the response ratio against the known concentration of 4-methylanisole for each calibration standard.

-

Calculate the response ratio for the unknown sample.

-

Determine the concentration of 4-methylanisole in the sample by interpolating its response ratio on the calibration curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in using this compound as an internal standard for quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Quantification

The core of the internal standard method is the relationship between the analyte and the internal standard, which allows for accurate quantification even with variations in sample preparation and instrument response.

Caption: Principle of quantification using an internal standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 4-Methylanisole-d4

For Researchers, Scientists, and Drug Development Professionals

General and Core Principles of Handling Deuterated Compounds

Deuterated compounds like 4-Methylanisole-d4 are stable, non-radioactive isotopes.[1] Their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[1] The primary challenges in maintaining the integrity of deuterated compounds are their susceptibility to hygroscopicity and isotopic exchange with atmospheric moisture.[2]

Key recommendations for handling include:

-

Inert Atmosphere: To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[2][3]

-

Temperature Regulation: To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may suffice, while long-term storage often requires freezing at -20 °C or -80 °C. It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation.

-

Protection from Light: Exposure to light, especially UV radiation, can catalyze degradation. Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.

-

Container Integrity: Use tightly sealed containers, such as ampoules or vials with septum caps, to prevent the ingress of moisture and atmospheric oxygen.

Safety Data for 4-Methylanisole (Parent Compound)

The following data is summarized from various Safety Data Sheets for 4-Methylanisole and should be considered representative for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Strong floral note | |

| Boiling Point | 174-176 °C | |

| Melting Point | -32 °C | |

| Flash Point | 53 - 60 °C | |

| Density | 0.960 - 0.969 g/mL at 25 °C | |

| Solubility | Insoluble in water. Soluble in alcohol, dipropylene glycol, and fixed oils. | |

| Vapor Pressure | 1.14 - 1.2 mmHg @ 25 °C | |

| Autoignition Temperature | 485 °C / 905 °F |

Hazard Identification and Classification

4-Methylanisole is considered a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

GHS Pictograms:

Signal Word: Warning

Handling and Storage Precautions

-

Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-free tools and explosion-proof equipment. Ground and bond containers when transferring material. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in original containers in an approved flammable liquid storage area. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. Protect containers against physical damage and check regularly for leaks.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Obtain medical aid immediately. |

Fire Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.

-

Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.

Experimental Protocols and Workflows

The primary concern when working with this compound, beyond the inherent hazards of the parent compound, is the prevention of isotopic dilution.

General Protocol for Handling a Deuterated Standard

-

Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.

-

Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

-

Weighing: Weigh the deuterated compound directly into a pre-dried vial under the inert atmosphere.

-

Dissolution and Transfer: Use a fresh, sealed ampoule or a septum-capped bottle of deuterated solvent. Withdraw the required volume with a dry syringe and add it to the vial containing the compound. Cap the vial and gently swirl to dissolve. Transfer the solution to the reaction vessel or analytical instrument using a dry pipette or syringe.

-

Storage of Solutions: Store any prepared solutions in tightly sealed containers, under an inert atmosphere, and at the recommended temperature to prevent both chemical degradation and isotopic exchange.

Visualized Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, emphasizing points where maintaining isotopic and chemical purity is critical.

Caption: Workflow for handling deuterated standards like this compound.

References

Technical Guide to the Isotopic Purity of 4-Methylanisole-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of 4-Methylanisole-d4 (4-methoxytoluene-d4). It details the synthesis, analytical methodologies for purity determination, and relevant data for researchers utilizing this deuterated compound in their work.

Introduction

This compound is the deuterated analog of 4-methylanisole, a compound used in the flavor, fragrance, and pharmaceutical industries.[1] In drug development and metabolic research, deuterated compounds like this compound are valuable as internal standards for mass spectrometry-based quantitative analysis and for studying kinetic isotope effects.[1] The isotopic purity of such compounds is a critical parameter, as it directly impacts the accuracy of experimental results. This guide outlines the methods to synthesize and verify the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of its precursor, p-cresol, followed by the methylation of the resulting deuterated phenol.

Step 1: Deuteration of p-Cresol

A plausible method for the deuteration of the aromatic ring of p-cresol involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Deuteration of p-Cresol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-cresol with a significant molar excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a sufficient duration to allow for the exchange of the aromatic protons at the ortho and para positions with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling the reaction mixture, neutralize the acid catalyst. The deuterated p-cresol can then be extracted using a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield p-cresol-d4.

Step 2: Methylation of p-Cresol-d4

The deuterated p-cresol is then methylated to yield this compound. A common method for this O-methylation is the Williamson ether synthesis.

Experimental Protocol: Methylation of p-Cresol-d4

-

Reaction Setup: In a reaction vessel, dissolve the synthesized p-cresol-d4 in a suitable solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

-

Methylating Agent: Introduce a methylating agent, for example, dimethyl carbonate (DMC), to the reaction mixture.[2] A phase-transfer catalyst like tetrabutylammonium bromide can be used to enhance the reaction rate.[2]

-

Reaction Conditions: Heat the mixture, typically between 90-100°C, and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the base. The product can be extracted and purified by distillation or column chromatography to yield pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound from p-cresol.

Determination of Isotopic Purity

The isotopic purity of this compound is typically determined using mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity. The method relies on the mass difference between hydrogen and deuterium to resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol: Isotopic Purity by GC-MS

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph. The GC column separates this compound from any impurities. Nonpolar stationary phases in the GC column may cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.

-

Mass Spectrometry Analysis: The eluent from the GC is introduced into the mass spectrometer. The instrument is set to acquire a full scan mass spectrum of the molecular ion region of 4-methylanisole.

-

Data Analysis: The relative abundances of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated based on the relative intensity of the d4 peak compared to the sum of the intensities of all isotopologs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration. Both ¹H and ²H NMR can be employed.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard of known concentration may be added for quantitative analysis.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Compare the integral of the residual proton signals in the aromatic region with the integral of a non-deuterated position, such as the methyl or methoxy group protons. The reduction in the integral of the aromatic signals relative to the non-deuterated signals indicates the degree of deuteration. The isotopic purity is calculated from this ratio.

Analytical Workflow

Caption: Workflow for determining isotopic purity.

Quantitative Data

The isotopic purity of commercially available this compound is typically high. The following table summarizes the reported isotopic purity for this compound and provides a comparison with other deuterated compounds.

| Compound | Supplier/Reference | Isotopic Purity (atom % D or %) |

| 4-Methylanisole-2,3,5,6-d₄ | Sigma-Aldrich | 98 atom % D |

| Tamsulosin-d₄ | Research Article | 99.5% |

| Oxybutynin-d₅ | Research Article | 98.8% |

| Propafenone-d₇ | Research Article | 96.5% |

| Benzofuranone derivative (BEN-d₂) | Research Article | 94.7% |

Conclusion

The synthesis of high-purity this compound is achievable through a two-step process involving the deuteration of p-cresol followed by methylation. The verification of its isotopic purity is crucial for its application in research and development and can be accurately determined using mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this and other deuterated compounds.

References

4-Methylanisole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylanisole-d4, a deuterated analog of 4-methylanisole. This document is intended for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies who utilize stable isotope-labeled internal standards for quantitative analysis.

Introduction

This compound is the deuterium-labeled form of 4-methylanisole (also known as p-methoxytoluene). 4-Methylanisole is a naturally occurring compound found in various essential oils and is used as a flavoring and fragrance agent. The deuterated version, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of 4-methylanisole in complex biological matrices. Its key application lies in its ability to mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation, while being distinguishable by its higher mass due to the deuterium atoms. This leads to improved accuracy and precision in quantitative assays.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog.

| Property | This compound | 4-Methylanisole |

| Molecular Formula | C₈H₆D₄O | C₈H₁₀O |

| Molecular Weight | 126.19 g/mol | 122.16 g/mol [1] |

| CAS Number | 350818-57-4 | 104-93-8[2][3] |

| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid[2][3] |

| Boiling Point | 174 °C (lit.) | 174-176 °C |

| Density | ~0.97 g/mL at 25°C | 0.968 g/mL at 25°C |

| Refractive Index | Not specified | n20/D 1.510 - 1.513 |

Analytical Specifications

This section provides typical analytical specifications for this compound, as would be found in a Certificate of Analysis. These values are representative and may vary between different commercial lots.

| Parameter | Specification | Method |

| Chemical Purity (GC) | ≥98.5% | Gas Chromatography (GC) |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Identity Confirmation

The structural identity of this compound is confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity of the aromatic protons compared to the non-deuterated standard, confirming the incorporation of deuterium on the aromatic ring. The signals for the methoxy and methyl protons should remain.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 126, which is 4 mass units higher than that of the non-deuterated 4-methylanisole (m/z 122), confirming the presence of four deuterium atoms.

Experimental Protocols

Use as an Internal Standard in GC/MS or LC/MS Analysis

This compound is primarily used as an internal standard for the quantification of 4-methylanisole in biological samples (e.g., plasma, urine, tissue homogenates) or environmental samples.

Objective: To accurately quantify the concentration of 4-methylanisole in a sample matrix.

Materials:

-

This compound (Internal Standard, IS)

-

4-Methylanisole (Analyte)

-

Sample matrix (e.g., plasma)

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

Vortex mixer

-

Centrifuge

-

GC/MS or LC/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known concentrations of 4-methylanisole into the blank sample matrix.

-

-

Sample Preparation:

-

To a known volume of the sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.

-

Add an extraction solvent (e.g., 500 µL of ethyl acetate).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for injection into the GC/MS or LC/MS system.

-

-

Instrumental Analysis:

-

Inject the prepared samples and calibration standards into the GC/MS or LC/MS system.

-

Monitor the characteristic ions for both 4-methylanisole and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of 4-methylanisole using this compound as an internal standard.

Caption: Workflow for quantification using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using a stable isotope-labeled internal standard is based on the consistent ratio of the analyte to the internal standard throughout the analytical process.

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is a valuable tool for researchers requiring accurate and precise quantification of 4-methylanisole. Its physical and chemical properties closely match those of the non-deuterated analyte, making it an excellent internal standard for mass spectrometry-based bioanalytical methods. The use of this stable isotope-labeled standard helps to minimize the variability introduced during sample preparation and analysis, leading to reliable and reproducible results in research and drug development settings.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of 4-Methylanisole-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the strategic use of isotopically labeled compounds, such as 4-Methylanisole-d4, is pivotal. This deuterated analog of 4-methylanisole serves as a critical internal standard in bioanalytical studies, aiding in the precise quantification of its non-deuterated counterpart. The stability and integrity of this standard are paramount to ensuring the accuracy and reliability of pharmacokinetic and metabolic data. This guide provides an in-depth technical overview of the best practices for the storage and handling of this compound, outlines protocols for stability assessment, and addresses potential degradation pathways.

Core Principles of Storage and Handling

The primary objective in storing this compound is to maintain its chemical and isotopic purity. Deuterated compounds, while chemically similar to their parent molecules, are susceptible to degradation pathways that can compromise their utility. The principal threats to the stability of this compound are exposure to moisture, elevated temperatures, and light.

Recommended Storage Conditions

To mitigate the risks of degradation and isotopic exchange, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and the known properties of 4-methylanisole.

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (weeks): 2-8°C Long-term (months to years): -20°C or -80°C | Reduced temperatures slow down potential chemical degradation and minimize the risk of hydrogen-deuterium (H-D) exchange.[1] For long-term preservation, freezing is the standard practice.[2] |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Many deuterated compounds are hygroscopic and can absorb atmospheric moisture, which is a source of protons for H-D exchange.[1][3] An inert atmosphere prevents this interaction. |

| Container | Tightly sealed amber glass vials | Amber glass protects the compound from light, which can catalyze degradation.[3] A secure seal is crucial to prevent the ingress of moisture and air. |

| Form | Solid (if available) or in a suitable anhydrous, aprotic solvent | Storing the compound in its solid form minimizes mobility and potential interactions. If in solution, the solvent must be anhydrous and aprotic to prevent H-D exchange. |

Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to the strength of the Carbon-Deuterium (C-D) bond, which is stronger than the Carbon-Hydrogen (C-H) bond. This "kinetic isotope effect" contributes to its metabolic stability. However, under certain conditions, degradation can occur.

Hydrogen-Deuterium (H-D) Exchange

The most significant threat to the isotopic integrity of this compound is H-D exchange. This process involves the replacement of a deuterium atom with a hydrogen atom, leading to a loss of the isotopic label.

References

Technical Guide: 4-Methylanisole-d4 Certified Reference Material

Disclaimer: This technical guide has been compiled based on publicly available data for 4-Methylanisole and its deuterated analog from various chemical suppliers and scientific databases. As of the time of this writing, a specific National Institute of Standards and Technology (NIST) reference material for 4-Methylanisole-d4 was not identified. Therefore, this document describes a representative certified reference material and provides typical analytical data and methodologies. All quantitative data should be confirmed with the Certificate of Analysis provided by the specific supplier.

Introduction

This compound is the deuterated form of 4-Methylanisole, a naturally occurring compound found in various essential oils. In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties. This guide provides an in-depth overview of the physical, chemical, and analytical data for a representative this compound certified reference material.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its proper handling, storage, and application in experimental settings. Data for the non-deuterated analog is provided for comparison.

| Property | This compound | 4-Methylanisole (for comparison) |

| Molecular Formula | C₈H₆D₄O | C₈H₁₀O |

| Molecular Weight | 126.19 g/mol [1][2][3] | 122.16 g/mol [4] |

| CAS Number | 350818-57-4 | 104-93-8 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 174 °C (lit.) | 175.5 °C at 760 mm Hg |

| Density | ~1.0 g/mL at 25 °C (lit.) | 0.969 g/mL at 25 °C (lit.) |

| Refractive Index | Not specified | n20/D 1.511 (lit.) |

| Solubility | Soluble in most organic solvents | Insoluble in water; soluble in ether, ethanol, and chloroform |

Analytical Specifications

A certified reference material of this compound is expected to meet stringent purity criteria. The following table outlines typical specifications.

| Parameter | Specification |

| Chemical Purity (by GC-FID) | ≥ 98.5% |

| Isotopic Purity (by MS) | ≥ 98 atom % D |

| Identity | Conforms to structure by ¹H NMR, ¹³C NMR, and MS |

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the methylation of deuterated p-cresol (p-cresol-d4).

References

Methodological & Application

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 4-Methylanisole-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in numerous fields, including environmental monitoring, toxicology, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of an internal standard is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[1] Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio.[1][2]

This application note provides a detailed protocol for the use of 4-Methylanisole-d4 as an internal standard for the quantitative analysis of VOCs by GC-MS. 4-Methylanisole, also known as p-methylanisole, is a common VOC found in various matrices. Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of 4-methylanisole and other structurally similar VOCs.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry (IDMS).[2] A known amount of the isotopically labeled standard (this compound) is added to the sample before any preparation or analysis steps.[2] During sample processing, any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard in the mass spectrometer, the initial concentration of the analyte can be accurately determined, regardless of the recovery efficiency.

Experimental Protocols

Materials and Reagents

-

Analytes: Target VOCs of interest (e.g., 4-Methylanisole, and other relevant VOCs)

-

Internal Standard: this compound solution of known concentration (e.g., 100 µg/mL in methanol)

-

Solvents: High-purity methanol, dichloromethane (or other suitable solvent for extraction)

-

Water: Deionized or Milli-Q water

-

Gases: High-purity helium for GC carrier gas

Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

-

Sample Introduction System: Headspace, purge-and-trap, or solid-phase microextraction (SPME) system.

Sample Preparation

The following is a general protocol for the analysis of VOCs in a water matrix. This can be adapted for other matrices such as soil, air, or biological fluids.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target VOCs into clean water. Add a constant, known amount of this compound internal standard solution to each calibration standard.

-

Sample Collection: Collect water samples in appropriate vials with minimal headspace to prevent loss of volatile analytes.

-

Internal Standard Spiking: Spike a known volume of the sample with the same amount of this compound internal standard solution as used for the calibration standards.

-

Extraction (if necessary): Depending on the sample matrix and concentration of analytes, a pre-concentration or extraction step such as headspace, purge-and-trap, or SPME may be required.

GC-MS Analysis

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

-

Quantification Ion for 4-Methylanisole (C₈H₁₀O): m/z 122 (molecular ion), 107

-

Quantification Ion for this compound (C₈H₆D₄O): m/z 126 (molecular ion), 111

-

-

Data Analysis and Quantitative Data

The concentration of the target analyte is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor (RF) is determined from the analysis of the calibration standards.

Table 1: Example Calibration Data for 4-Methylanisole

| Concentration of 4-Methylanisole (ng/mL) | Peak Area of 4-Methylanisole | Peak Area of this compound (IS) | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 25 | 382,123 | 150,567 | 2.538 |

| 50 | 760,987 | 151,001 | 5.040 |

Table 2: Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90-110% |

Visualizations

Caption: Workflow for quantitative VOC analysis using an internal standard.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantitative analysis of 4-methylanisole and other related volatile organic compounds. This isotope dilution approach effectively compensates for sample loss during preparation and variations in instrument performance, leading to highly accurate and precise results. The protocols and principles outlined in this application note can be adapted to a wide range of matrices and target VOCs, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application of 4-Methylanisole-d4 in Environmental Sample Analysis

Application Note and Protocol

Introduction

4-Methylanisole, a derivative of anisole, is a compound of interest in environmental monitoring due to its potential presence in various environmental matrices as a contaminant or a natural product. Accurate quantification of 4-Methylanisole and related compounds is crucial for assessing environmental quality and potential risks. The use of isotopically labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative analysis, especially in complex matrices such as water, soil, and air. 4-Methylanisole-d4, a deuterated analog of 4-Methylanisole, serves as an excellent surrogate or internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for its differentiation from the native analyte by mass spectrometry (MS). This application note provides a detailed protocol for the use of this compound in the analysis of environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution

The core of this application lies in the isotope dilution method. A known amount of this compound (the internal standard) is added to the environmental sample before any extraction or cleanup steps. This standard undergoes the same procedural losses as the native 4-Methylanisole (the analyte). By determining the ratio of the native analyte to the isotopically labeled standard in the final extract using GC-MS, the initial concentration of the analyte in the sample can be accurately calculated. This method effectively compensates for variations in extraction efficiency, sample matrix effects, and instrumental response.

Experimental Protocols

Analysis of Volatile Organic Compounds in Water Samples

This protocol is designed for the quantification of 4-Methylanisole and other similar volatile organic compounds (VOCs) in water samples using Solid-Phase Microextraction (SPME) coupled with GC-MS.

a. Reagents and Materials

-

This compound standard solution (100 µg/mL in methanol)

-

4-Methylanisole calibration standards (various concentrations in methanol)

-

Methanol (HPLC grade)

-

Reagent water (HPLC grade)

-

Sodium chloride (analytical grade, baked at 450°C for 4 hours)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE-lined septa

b. Sample Preparation and Extraction

-

Collect water samples in clean, amber glass bottles with PTFE-lined caps. If residual chlorine is present, quench with ascorbic acid.

-

In the laboratory, transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.

-

Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 10 µg/L.

-

Immediately seal the vial with the PTFE-lined septum and cap.

-

Vortex the sample for 30 seconds to dissolve the salt and mix the internal standard.

c. SPME-GC-MS Analysis

-

Place the prepared vial in the autosampler of the GC-MS system equipped with an SPME module.

-

Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the aqueous phase and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and inject it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

-

Perform the GC-MS analysis according to the parameters outlined in the data tables below.

Analysis of Semi-Volatile Organic Compounds in Soil and Sediment Samples

This protocol is suitable for the determination of 4-Methylanisole and other semi-volatile organic compounds (SVOCs) in solid matrices, following a modified EPA Method 8270 approach.

a. Reagents and Materials

-

This compound standard solution (100 µg/mL in methanol)

-

4-Methylanisole calibration standards

-

Dichloromethane (pesticide grade)

-

Acetone (pesticide grade)

-

Sodium sulfate (anhydrous, analytical grade, baked at 400°C for 4 hours)

-

Centrifuge tubes (50 mL, solvent-rinsed)

-

Ultrasonic bath or shaker table

-

Concentrator tube

b. Sample Preparation and Extraction

-

Homogenize the soil or sediment sample to ensure representativeness.

-

Weigh approximately 10 g (wet weight) of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound surrogate standard solution.

-

Add 20 mL of a 1:1 mixture of acetone and dichloromethane to the tube.

-

Extract the sample by ultrasonicating for 15 minutes or shaking for 1 hour.

-

Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 4-7) with a fresh portion of the solvent mixture.

-

Combine the two extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

Data Presentation

Table 1: Physicochemical Properties of 4-Methylanisole and this compound

| Property | 4-Methylanisole | This compound |

| Molecular Formula | C₈H₁₀O | C₈H₆D₄O |

| Molecular Weight | 122.16 g/mol | 126.20 g/mol |

| Boiling Point | 174-175 °C | ~174-175 °C |

| Density | 0.969 g/mL | ~0.99 g/mL |

| Solubility in Water | Sparingly soluble | Sparingly soluble |

Table 2: GC-MS Operating Conditions

| Parameter | Water Analysis (SPME) | Soil/Sediment Analysis |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C (Splitless) | 270 °C (Splitless) |

| Oven Program | 40°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | 50°C (2 min), ramp to 300°C at 8°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |

| MS Source Temp. | 230 °C | 230 °C |

| MS Quad Temp. | 150 °C | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Full Scan (45-450 amu) and/or SIM |

Table 3: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Methylanisole | 122 | 107 | 91 |

| This compound | 126 | 110 | 94 |

Table 4: Quality Control Acceptance Criteria for Surrogate Recovery

| Matrix | Surrogate | Acceptance Limits (%) |

| Water | This compound | 70 - 130 |

| Soil/Sediment | This compound | 60 - 140 |

Note: These are typical acceptance limits and may vary depending on the specific method and laboratory standard operating procedures.

Visualizations

Caption: Workflow for the analysis of volatile compounds in water using SPME-GC-MS.

Caption: Workflow for the analysis of semi-volatile compounds in soil/sediment.

Conclusion

The use of this compound as a surrogate or internal standard provides a robust and reliable method for the quantification of 4-Methylanisole and other related compounds in environmental samples. The protocols outlined in this application note, in conjunction with the specified GC-MS conditions and quality control measures, will enable researchers and analytical scientists to obtain high-quality data for environmental monitoring and assessment. The isotope dilution technique effectively mitigates matrix interferences and procedural errors, leading to improved accuracy and precision in analytical results.

Application Note: Quantitative Analysis of Volatile Flavor Compounds in Beverages using 4-Methylanisole-d4 as an Internal Standard by HS-SPME-GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aroma and flavor of beverages are critical factors influencing consumer preference and product quality. These sensory attributes are primarily determined by a complex mixture of volatile organic compounds (VOCs). Accurate and reproducible quantification of these VOCs is essential for quality control, product development, and authenticity assessment. The use of a deuterated internal standard, such as 4-Methylanisole-d4, is a robust technique in gas chromatography-mass spectrometry (GC-MS) to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2] This application note provides a detailed protocol for the analysis of key flavor compounds in a model beverage matrix (white wine) using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, with this compound as the internal standard.

Principle

This method employs HS-SPME to extract and concentrate volatile and semi-volatile flavor compounds from the beverage's headspace.[3][4] The extracted analytes are then thermally desorbed into a GC-MS system for separation and quantification. This compound, a deuterated analog of the naturally occurring flavor compound 4-methylanisole, is added to the sample at a known concentration. Since deuterated standards have very similar chemical and physical properties to their non-deuterated counterparts, they experience similar losses during sample preparation and discrimination during injection.[1] By comparing the peak area of the target analytes to the peak area of the internal standard, accurate quantification can be achieved.

Experimental Protocols

Materials and Reagents

-

Samples: White wine (or other beverage)

-

Internal Standard (IS): this compound solution (100 µg/mL in methanol)

-

Calibration Standards: A mixture of target flavor compounds (e.g., ethyl hexanoate, linalool, β-damascenone, 4-methylanisole) in a model wine solution (12% ethanol in water).

-

Reagents: Sodium chloride (NaCl), analytical grade; Methanol, HPLC grade; Ultrapure water.

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MS Detector or equivalent.

-

SPME Autosampler: PAL RSI 120 or equivalent.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Sample Preparation

-

Pipette 5.0 mL of the beverage sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.

-

Spike the sample with 10 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 200 µg/L.

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the sample for 30 seconds to ensure homogeneity.

HS-SPME Procedure

-

Place the prepared vial in the autosampler tray.

-

Incubate the sample at 40°C for 15 minutes with agitation (250 rpm).

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Retract the fiber into the needle.

GC-MS Analysis

-

Injection: Transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 40-350) for qualitative analysis.

-

Calibration and Quantification

-

Prepare a series of calibration standards in the model wine solution with concentrations ranging from 1 to 500 µg/L for each target analyte.

-

Spike each calibration standard with the internal standard (this compound) at a constant concentration (200 µg/L).

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantify the analytes in the beverage samples using the generated calibration curves.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of key flavor compounds in a white wine matrix.

Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Ethyl Hexanoate | 10.2 | 88 | 116 | 73 |

| Linalool | 12.5 | 93 | 71 | 136 |

| 4-Methylanisole | 14.8 | 122 | 107 | 91 |

| This compound (IS) | 14.7 | 126 | 110 | 94 |

| β-Damascenone | 18.3 | 121 | 190 | 69 |

Table 2: Method Validation Data for Target Flavor Compounds

| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) (n=6) |

| Ethyl Hexanoate | 0.9992 | 0.5 | 1.5 | 98.5 | 4.2 |

| Linalool | 0.9989 | 0.2 | 0.6 | 101.2 | 3.8 |

| 4-Methylanisole | 0.9995 | 0.1 | 0.3 | 99.1 | 3.5 |

| β-Damascenone | 0.9978 | 1.0 | 3.0 | 95.7 | 5.1 |

Visualizations

Caption: Experimental workflow for flavor analysis.

Caption: Logic of internal standard quantification.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of key flavor compounds in beverages. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high-quality data suitable for research, quality control, and product development in the food and beverage industry. The method demonstrates good linearity, sensitivity, and recovery for the target analytes.

References

- 1. Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantification of BTEX Compounds in Environmental Matrices Using 4-Methylanisole-d4 Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are a group of volatile organic compounds (VOCs) commonly found in petroleum products.[1] Due to their toxicity and potential carcinogenicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict limits for their presence in air, water, and soil.[2] Accurate and reliable quantification of BTEX is crucial for environmental monitoring, ensuring workplace safety, and in toxicological studies relevant to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for BTEX analysis, offering high sensitivity and selectivity.[2][3][4]

The use of an internal standard (IS) is critical for achieving high precision and accuracy in quantitative analysis. An internal standard corrects for variations in sample preparation, injection volume, and instrument response. A suitable internal standard should be chemically similar to the analytes but not naturally present in the samples. Deuterated compounds are ideal as they co-elute with their non-deuterated counterparts but are distinguishable by mass spectrometry. This application note details a robust protocol for the quantification of BTEX compounds using 4-Methylanisole-d4 as an internal standard, leveraging purge-and-trap concentration followed by GC-MS analysis.

Principle of the Method This method is based on EPA Method 8260C for volatile organic compounds. BTEX compounds are purged from a water or soil sample using an inert gas. The purged analytes are then trapped on an adsorbent material. Subsequently, the trap is rapidly heated to desorb the BTEX compounds into a GC-MS system. The compounds are separated on a gas chromatography column and detected by a mass spectrometer.

Quantification is performed using the internal standard method. A known amount of this compound is added to every sample, standard, and blank. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of BTEX in unknown samples is then determined from these calibration curves. This ratiometric approach compensates for potential analyte loss during sample handling and variations in instrument performance.

Experimental Protocols

Reagents and Standards Preparation

-

Reagents : Methanol (Purge-and-Trap grade), Reagent Water (VOC-free).

-

BTEX Stock Standard (e.g., 1000 µg/mL) : Purchase a certified BTEX standard mixture or prepare by dissolving high-purity benzene, toluene, ethylbenzene, m-xylene, p-xylene, and o-xylene in methanol.

-

Internal Standard Stock Solution (this compound, 1000 µg/mL) : Prepare by dissolving pure this compound in methanol.

-

Calibration Standards (e.g., 1.0 - 100 µg/L) : Prepare a series of calibration standards by diluting the BTEX stock standard in reagent water. A common calibration range is 0.5-200 ppb. Each standard must be fortified with the internal standard to a constant concentration (e.g., 20 µg/L).

-

Internal Standard Working Solution (e.g., 200 µg/L) : Dilute the this compound stock solution in methanol. This working solution will be added to all samples and standards.

Sample Preparation (Purge-and-Trap)

The purge-and-trap technique is essential for extracting and concentrating BTEX from water and soil samples to meet low regulatory detection limits.

-

Water Samples :

-

Place 5 mL of the water sample into a purge-and-trap sparging vessel.

-

Add a specific volume (e.g., 5 µL) of the internal standard working solution to the sample, resulting in a final concentration of approximately 20 µg/L.

-

Connect the sparging vessel to the purge-and-trap system.

-

-

Soil/Solid Samples :

-

Weigh approximately 5 g of the soil sample into a sparging vessel.

-

Add 5 mL of reagent water.

-

Spike the sample with the internal standard working solution.

-

Connect the vessel to the purge-and-trap system.

-

-

Purge and Desorption :

-

Purge : An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate for a specified time (e.g., 11 minutes), stripping the volatile BTEX and internal standard from the matrix.

-

Trap : The purged vapors are collected on an adsorbent trap (e.g., Tenax).

-

Desorb : The trap is rapidly heated (e.g., to 250°C), and the analytes are swept with carrier gas into the GC injector.

-

GC-MS Analysis Protocol

Instrumentation involves a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The following tables provide typical instrument parameters.

Table 1: Suggested GC-MS and Purge-and-Trap Conditions

| Parameter | Value / Condition |

| Purge-and-Trap System | |

| Purge Gas | Helium |

| Purge Time | 11 minutes |

| Desorb Temperature | 250°C |

| Trap Material | Tenax/Silica Gel/Charcoal |

| Gas Chromatograph (GC) | |

| Column | 30m x 0.25mm ID x 1.4µm film thickness (e.g., Rxi-624Sil MS) |

| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) |

| Injector | Splitless mode, 220°C |

| Oven Program | Initial 40°C, hold 2 min; ramp 10°C/min to 220°C, hold 3 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) for highest sensitivity |

| Scan Range (Full Scan) | 35-270 amu (for initial identification) |

Data Presentation and Quantification

For accurate quantification, specific ions for each BTEX compound and the internal standard are monitored.

Table 2: Quantification and Qualifier Ions for BTEX and Internal Standard

| Compound | Retention Time (min) | Primary Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | ~4.5 | 78 | 77, 51 |

| Toluene | ~6.8 | 91 | 92, 65 |

| Ethylbenzene | ~8.9 | 91 | 106, 77 |

| m/p-Xylene | ~9.2 | 91 | 106, 77 |

| o-Xylene | ~9.6 | 91 | 106, 77 |

| This compound (IS) | ~10.5 | 126 | 111, 82 |

Note: Retention times are approximate and must be confirmed experimentally.

Calibration and Results

A calibration curve is constructed for each BTEX analyte. The response factor (RF) is calculated for each calibration point using the formula:

RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte)

The average RF is then used to calculate the concentration of the analyte in the samples:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average RF)

Table 3: Example Method Performance Data

| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Recovery (%) |

| Benzene | 0.5 - 200 | >0.998 | 0.04 | 92 - 105 |

| Toluene | 0.5 - 200 | >0.999 | 0.02 | 95 - 103 |

| Ethylbenzene | 0.5 - 200 | >0.998 | 0.05 | 93 - 101 |

| Xylenes | 0.5 - 200 | >0.997 | 0.02 | 91 - 104 |

Data compiled and adapted from representative methods.

Visualizations

Workflow for BTEX Quantification

The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.

Caption: End-to-end workflow for BTEX analysis.

Principle of Internal Standard Calibration

This diagram explains the logical relationship behind using an internal standard for quantification. The ratio of the analyte signal to the constant internal standard signal is used, which corrects for analytical variability.

Caption: Logic of internal standard calibration.

References

Application Notes and Protocols for 4-Methylanisole-d4 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Methylanisole-d4 as an internal standard in metabolomics research, particularly for the quantitative analysis of volatile and semi-volatile organic compounds. Detailed protocols for sample preparation, instrumental analysis, and data processing are provided to ensure robust and reproducible results.

Introduction to this compound in Metabolomics

This compound is the deuterated form of 4-Methylanisole (also known as 4-methoxytoluene), a volatile organic compound found in various natural products and used as a flavoring agent. In metabolomics, particularly when using mass spectrometry-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification of metabolites.[1][2][3][4][5]

The use of a deuterated internal standard like this compound is considered a gold standard in quantitative analysis. This is because its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling correction for variations in sample handling and instrument response.

Key Advantages of Using this compound as an Internal Standard:

-

Improved Accuracy and Precision: Corrects for variability in extraction efficiency, injection volume, and matrix effects (ion suppression or enhancement).

-

Enhanced Robustness: Leads to more reliable and reproducible quantitative data across different samples and analytical batches.

-

Similar Physicochemical Properties: Co-elutes with the target analyte, providing effective normalization.

Applications in Metabolomics

This compound is particularly well-suited as an internal standard for the analysis of:

-

Volatile and Semi-Volatile Metabolites: Its volatility makes it an excellent choice for GC-MS based metabolomics of volatile organic compounds (VOCs) in complex biological matrices such as plasma, urine, feces, and cell culture media.

-

Aromatic Compounds: Its chemical structure is representative of a class of aromatic metabolites, making it a suitable internal standard for a range of structurally similar compounds.

-

Flavor and Fragrance Metabolomics: Given its presence in food and fragrances, it is a relevant internal standard for studies investigating the metabolic pathways of these compounds.

Quantitative Performance Data

While specific performance data for this compound in a metabolomics context is not extensively published, the following tables provide representative data for the performance of deuterated internal standards in similar applications (e.g., GC-MS analysis of volatile organic compounds). This data illustrates the expected performance when using this compound with a validated method.

Table 1: Representative Linearity and Detection Limits for Analytes Quantified Using a Deuterated Aromatic Internal Standard.

| Analyte Class | Representative Analytes | Calibration Range | R² | LOD (Limit of Detection) | LOQ (Limit of Quantification) |

| Aromatic Hydrocarbons | Toluene, Ethylbenzene, Xylenes | 0.5 - 200 ng/mL | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 1.5 ng/mL |

| Phenols | Phenol, Cresols | 1 - 500 ng/mL | > 0.99 | 0.5 - 2 ng/mL | 1.5 - 6 ng/mL |

| Aldehydes | Hexanal, Heptanal | 0.1 - 100 ng/mL | > 0.998 | 0.05 - 0.2 ng/mL | 0.15 - 0.6 ng/mL |